3-allyl-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-allyl-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with the molecular formula C22H22N2OS2 and a molecular weight of 394.561 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothieno[2,3-d]pyrimidin-4(3H)-one Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothieno[2,3-d]pyrimidin-4(3H)-one core.
Introduction of the Allyl and Phenyl Groups: The allyl and phenyl groups are introduced through substitution reactions, often using reagents like allyl bromide and phenylpropenyl sulfide.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-allyl-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of double bonds or other reducible groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Allyl bromide, phenylpropenyl sulfide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of reduced derivatives of the original compound.
Scientific Research Applications
3-allyl-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-allyl-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-allyl-2-[(2-bromo-2-propenyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one .
- 3-allyl-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one .
- 3-allyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one .
Uniqueness
What sets 3-allyl-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C22H22N2OS2 |
---|---|
Molecular Weight |
394.6 g/mol |
IUPAC Name |
2-[(E)-3-phenylprop-2-enyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H22N2OS2/c1-2-14-24-21(25)19-17-12-6-7-13-18(17)27-20(19)23-22(24)26-15-8-11-16-9-4-3-5-10-16/h2-5,8-11H,1,6-7,12-15H2/b11-8+ |
InChI Key |
AVTCPAOLXVCBTJ-DHZHZOJOSA-N |
Isomeric SMILES |
C=CCN1C(=O)C2=C(N=C1SC/C=C/C3=CC=CC=C3)SC4=C2CCCC4 |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC=CC3=CC=CC=C3)SC4=C2CCCC4 |
Origin of Product |
United States |
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